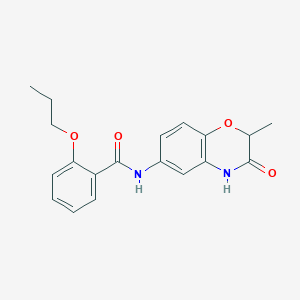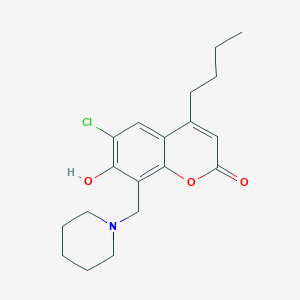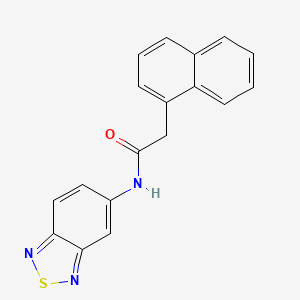![molecular formula C26H23FN4O3 B11316362 N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11316362.png)
N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a fluorinated aromatic amine onto the quinoxaline core.
Acylation: The final step involves the acylation of the intermediate with 4-methylbenzyl acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and substituted fluorophenyl derivatives.
科学研究应用
N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoxaline core is known for its antimicrobial and anticancer properties, making it a candidate for biological studies.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism, leading to cell death.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: These include compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline, which share the quinoxaline core but differ in their substituents.
Fluorophenyl Derivatives: Compounds like 3-fluoroaniline and 4-fluorobenzylamine, which contain the fluorophenyl group but lack the quinoxaline core.
Uniqueness
N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is unique due to its combination of a quinoxaline core and a fluorophenyl group, which imparts distinct biological and chemical properties. This combination enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
属性
分子式 |
C26H23FN4O3 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C26H23FN4O3/c1-17-10-12-19(13-11-17)15-30(18(2)32)25-26(34)31(23-9-4-3-8-22(23)29-25)16-24(33)28-21-7-5-6-20(27)14-21/h3-14H,15-16H2,1-2H3,(H,28,33) |
InChI 键 |
VRYUQULXCQBCKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11316299.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11316301.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11316303.png)
![4-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11316304.png)
![4-ethoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11316305.png)

![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide](/img/structure/B11316329.png)
![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11316341.png)
![N-(2-chloro-6-methylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11316342.png)
![4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11316344.png)
![1-cyclopentyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316352.png)

